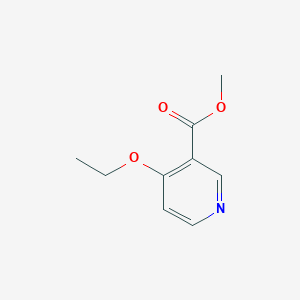![molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
4-Methoxy-[2,2'-bipyridine]1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-[2,2’-bipyridine]1-oxide is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methoxy group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[2,2’-bipyridine]1-oxide typically involves the reaction of 4-methoxy-2,2’-bipyridine with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of the bipyridine compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-[2,2’-bipyridine]1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-[2,2’-bipyridine]1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 4-methoxy-2,2’-bipyridine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state bipyridine derivatives.
Reduction: 4-methoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-[2,2’-bipyridine]1-oxide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic reactions, such as the oxidation of alcohols under aerobic conditions.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Methoxy-[2,2’-bipyridine]1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by providing an active site for the reactants to interact. The methoxy group enhances the electron-donating properties of the bipyridine ligand, improving its binding affinity to metal ions and increasing the catalytic efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with two methoxy groups.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dinitro-2,2’-bipyridine: Contains nitro groups, making it more electron-withdrawing.
Uniqueness
4-Methoxy-[2,2’-bipyridine]1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity. The presence of the methoxy group enhances its electron-donating ability, making it a valuable ligand in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
Clé InChI |
RXPZDZCWNPJLKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


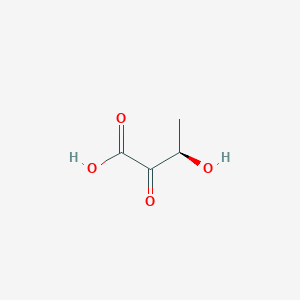
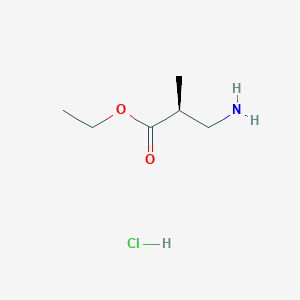

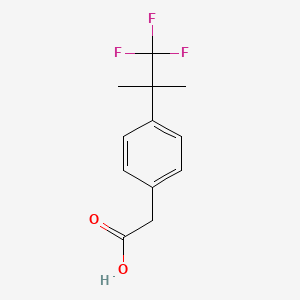
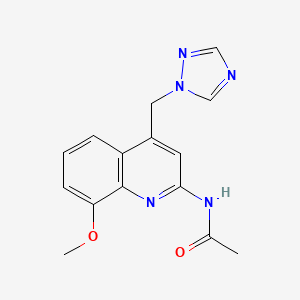
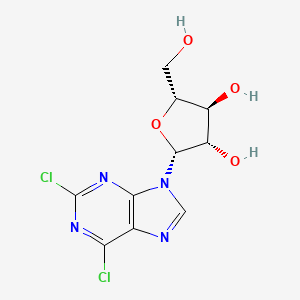
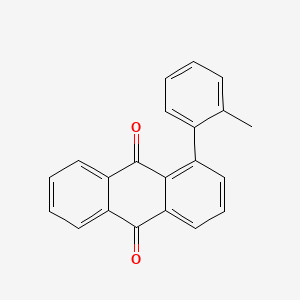
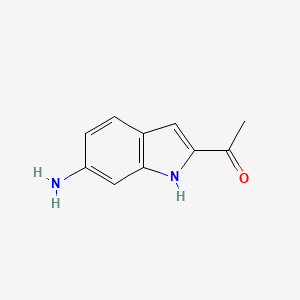
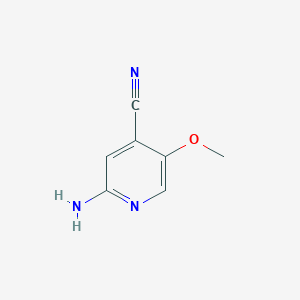
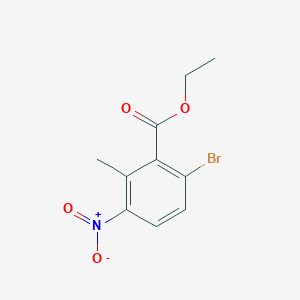
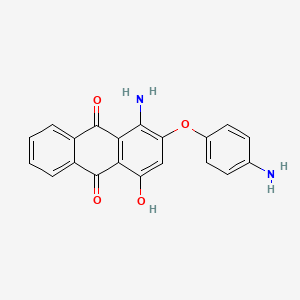
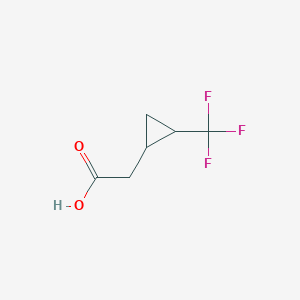
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
